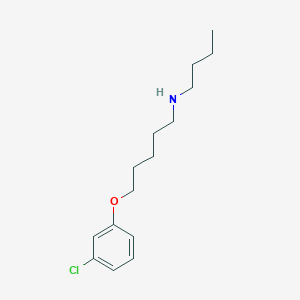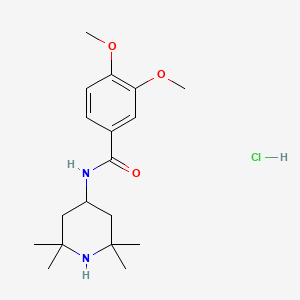
3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one, also known as NPTB, is a synthetic compound that belongs to the class of thiochromenones. It is a potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a key role in regulating insulin signaling and glucose homeostasis. In recent years, NPTB has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders.
作用机制
3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one exerts its pharmacological effects by selectively inhibiting PTP1B, which is a negative regulator of insulin signaling. By blocking PTP1B activity, 3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one enhances insulin sensitivity and promotes glucose uptake in skeletal muscle and adipose tissue. 3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one also regulates the activity of other signaling pathways, such as the JAK-STAT and MAPK pathways, which are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one has been shown to have a range of biochemical and physiological effects, including:
- Improving glucose tolerance and insulin sensitivity
- Reducing body weight and adiposity
- Suppressing inflammation and oxidative stress
- Inhibiting cancer cell growth and metastasis
- Enhancing cognitive function and memory
实验室实验的优点和局限性
3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one has several advantages as a research tool, including its high selectivity and potency for PTP1B, as well as its ability to modulate multiple signaling pathways. However, there are also limitations to its use, such as its potential toxicity and off-target effects. Careful dose-response studies and toxicity assessments are required to ensure the safety and efficacy of 3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one in experimental models.
未来方向
There are several potential future directions for research on 3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one, including:
- Investigating its effects on other metabolic pathways and diseases, such as fatty liver disease and cardiovascular disease
- Developing more potent and selective PTP1B inhibitors based on the structure of 3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one
- Exploring the use of 3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one in combination with other drugs or therapies for improved efficacy
- Conducting clinical trials to evaluate the safety and efficacy of 3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one in humans for the treatment of diabetes and other metabolic disorders.
合成方法
3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one can be synthesized using a multi-step process involving the condensation of 2-nitrobenzaldehyde with piperidine, followed by cyclization with Lawesson's reagent and subsequent oxidation with hydrogen peroxide. The yield of 3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one can be optimized by varying the reaction conditions, such as temperature, solvent, and catalyst concentration.
科学研究应用
3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one has been extensively studied for its therapeutic potential in the treatment of diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes, as well as reduce body weight and adiposity. 3-nitro-4-(1-piperidinyl)-2H-thiochromen-2-one has also been investigated for its anti-inflammatory and anti-cancer properties, as PTP1B has been implicated in the regulation of immune cell function and tumor growth.
属性
IUPAC Name |
3-nitro-4-piperidin-1-ylthiochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-14-13(16(18)19)12(15-8-4-1-5-9-15)10-6-2-3-7-11(10)20-14/h2-3,6-7H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCRKMDGSSBBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)SC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792132 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5228511.png)
![1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5228521.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5228538.png)
![cyclopentyl 4-[2-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5228548.png)
![3-[(ethylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5228557.png)
![3-acetyl-5-hydroxy-2-methylanthra[1,2-b]furan-6,11-dione](/img/structure/B5228563.png)

![1-(4-fluorophenyl)-4-[1-(2-pyridinylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B5228568.png)
![ethyl 2-(1-{[2-hydroxy-2-(4-nitrophenyl)ethyl]amino}ethylidene)-4-pentenoate](/img/structure/B5228574.png)


![N,8-dimethyl-3-({methyl[3-(1-pyrrolidinyl)propyl]amino}methyl)-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5228596.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,3,5-triiodobenzamide](/img/structure/B5228599.png)
